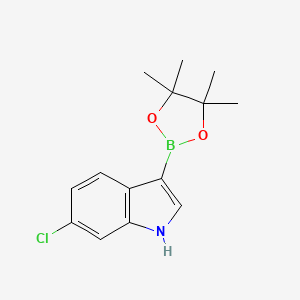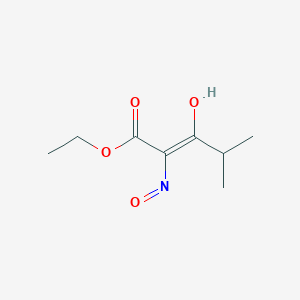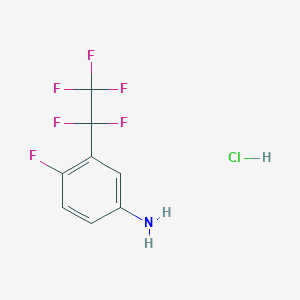![molecular formula C9H6F3NO3 B15224660 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B15224660.png)
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one is a compound that features a trifluoromethoxy group attached to a pyrano-pyridinone structure. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the biological activity of the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential pharmacological activities and chemical stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one typically involves the introduction of the trifluoromethoxy group into the pyrano-pyridinone scaffold. One common method is the trifluoromethoxylation of a suitable precursor using trifluoromethoxylation reagents. Recent advances in trifluoromethoxylation reagents have made this process more accessible and efficient .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one involves its interaction with molecular targets within biological systems. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to specific proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethoxy-containing molecules and pyrano-pyridinone derivatives. Examples include:
- 7-(Trifluoromethyl)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one
- 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-ol
Uniqueness
The uniqueness of 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one lies in its specific trifluoromethoxy substitution, which imparts distinct physicochemical properties. This makes it particularly valuable in applications requiring high stability and specific biological activity .
Propriétés
Formule moléculaire |
C9H6F3NO3 |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
7-(trifluoromethoxy)-2,3-dihydropyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-7-2-1-5-6(14)3-4-15-8(5)13-7/h1-2H,3-4H2 |
Clé InChI |
FATVZPDNQASXFB-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1=O)C=CC(=N2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


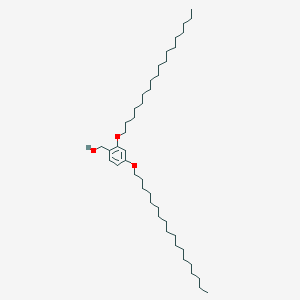
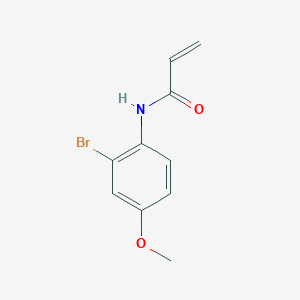
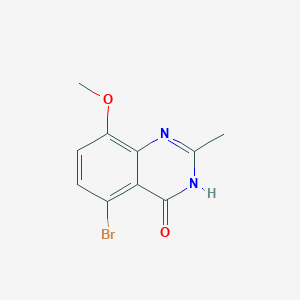

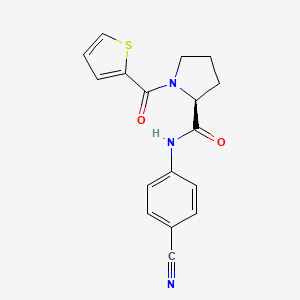
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
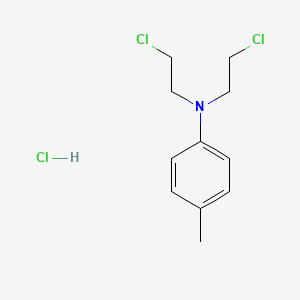
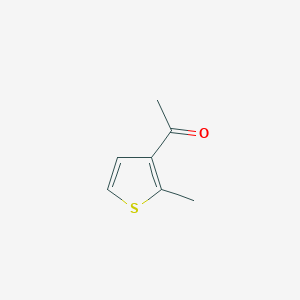
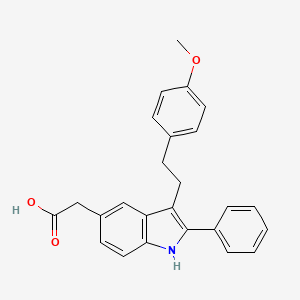
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B15224655.png)
